2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
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Description
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
The investigation into related compounds has highlighted their molecular structure and crystallography, offering insights into hydrogen-bonded aggregations and crystal packing patterns. For instance, studies on cyanoacetylation of pyrimidines have shown varied hydrogen-bonded aggregations due to minor changes in molecular constitution, suggesting potential for designing compounds with specific crystallographic properties (Trilleras et al., 2008).
Synthesis and Modification
Chemical modification and synthesis techniques are crucial in exploring the applications of complex compounds. Research on the chemical modification of sulfazecin indicates the potential for creating derivatives with significant antimicrobial activities, pointing towards the versatility of pyrimidine-based compounds in drug development (Kishimoto et al., 1984).
Radiosynthesis and Imaging
The development of selective radioligands for imaging with PET scans is a vital application. The radiosynthesis of [18F]PBR111, a derivative within the same chemical family, demonstrates the potential of using such compounds for in vivo imaging, providing a pathway for the development of diagnostic tools in medicine (Dollé et al., 2008).
Enzyme Inhibition for Therapeutic Applications
Compounds related to 2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide have shown promise as enzyme inhibitors, with applications in developing therapeutic agents. For instance, the inhibition of thymidylate synthase and dihydrofolate reductase by novel pyrimidine antifolates indicates the potential for cancer therapy (Gangjee et al., 2008).
Antimicrobial and Antifolate Activities
The exploration of antimicrobial activities through the synthesis of novel pyrimidine-triazole derivatives showcases the broad spectrum of biological activities exhibited by these compounds. This area of research holds promise for the development of new antibiotics to combat resistant bacterial strains (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-13-4-9-17(10-14(13)2)31(27,28)18-11-23-21(25-20(18)22)30-12-19(26)24-15-5-7-16(29-3)8-6-15/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYHUUXHZZCVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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